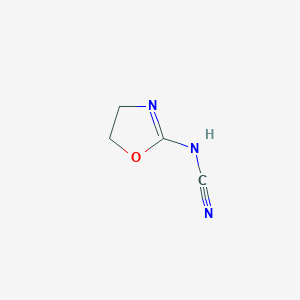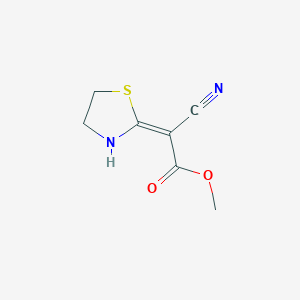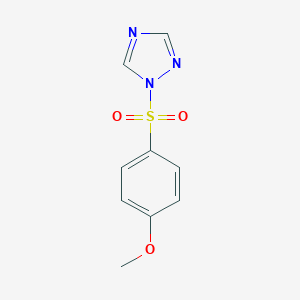![molecular formula C17H19NO4S B230575 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B230575.png)
3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid, also known as BBBA, is a chemical compound that has been widely used in scientific research. This compound is a member of the sulfonamide family and is known for its potential in the field of drug discovery. The purpose of
Mecanismo De Acción
The mechanism of action of 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. By inhibiting these enzymes, 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid may be able to slow down the progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Additionally, 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to have potential as an inhibitor of enzymes involved in the progression of cancer and inflammation. However, one limitation of using 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail. Additionally, future studies could focus on improving the solubility of 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid to make it more practical for use in lab experiments.
Métodos De Síntesis
The synthesis of 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid involves the reaction of 4-nitrobenzenesulfonamide with 2-bromo-1-butene in the presence of a palladium catalyst. The intermediate product is then reduced using hydrogen gas and a palladium catalyst, followed by the addition of 3-aminobenzoic acid. The resulting product is 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid has been widely used in scientific research, particularly in the field of drug discovery. It has been shown to have potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid has been studied for its ability to inhibit the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases, which are involved in the progression of cancer and inflammation.
Propiedades
Nombre del producto |
3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid |
|---|---|
Fórmula molecular |
C17H19NO4S |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
3-[(4-butan-2-ylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-3-12(2)13-7-9-16(10-8-13)23(21,22)18-15-6-4-5-14(11-15)17(19)20/h4-12,18H,3H2,1-2H3,(H,19,20) |
Clave InChI |
GHEZAYNWZVGJCG-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-Phenacylidene]thiazolidine](/img/structure/B230495.png)
![2-[2-(4-Methylphenyl)-1-(4-morpholinyl)ethylidene]malononitrile](/img/structure/B230499.png)
methylene]malononitrile](/img/structure/B230500.png)
![2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230501.png)
![2-[(4-Chlorophenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230502.png)



![3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde](/img/structure/B230522.png)


![1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B230544.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B230619.png)
